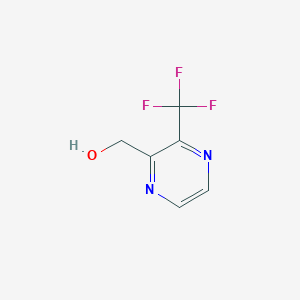
(3-(Trifluoromethyl)pyrazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethyl)pyrazin-2-yl)methanol: is an organic compound with the molecular formula C6H5F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)pyrazin-2-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazine with methanol under specific conditions. One common method includes the use of acid or Lewis acid catalysts to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality and scalability .
化学反应分析
Types of Reactions: (3-(Trifluoromethyl)pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrazine, such as trifluoromethyl-substituted pyrazine aldehydes, acids, and alcohols .
科学研究应用
Chemistry: In chemistry, (3-(Trifluoromethyl)pyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown promising results in the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of pesticides and herbicides .
作用机制
The mechanism of action of (3-(Trifluoromethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
相似化合物的比较
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of pyrazine.
Trifluoromethylbenzene: Contains a benzene ring with a trifluoromethyl group.
Trifluoromethylpyrazole: Features a pyrazole ring with a trifluoromethyl group.
Uniqueness: (3-(Trifluoromethyl)pyrazin-2-yl)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds .
属性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-2,12H,3H2 |
InChI 键 |
TXWKEDYIHIPKIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=N1)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
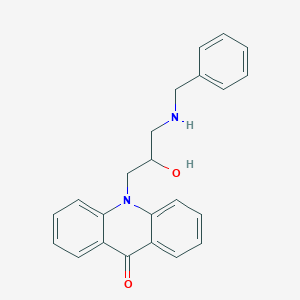
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
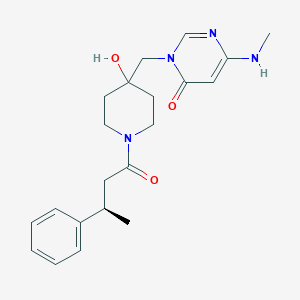
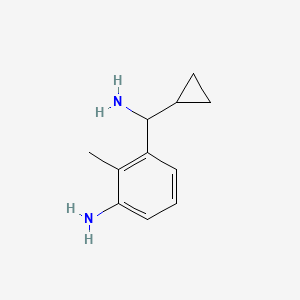
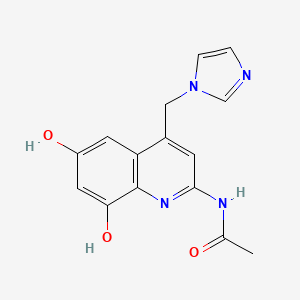
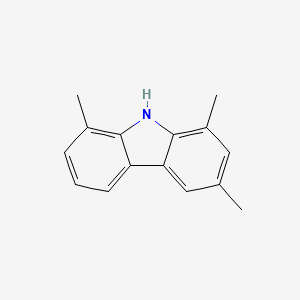
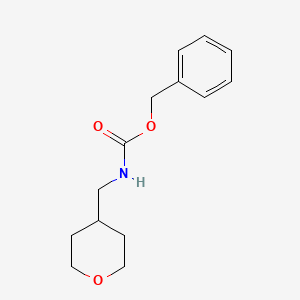
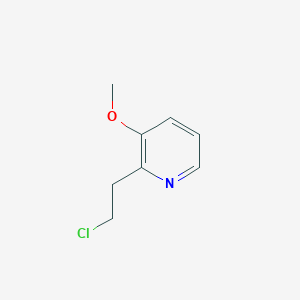
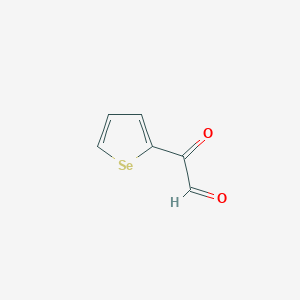
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)

